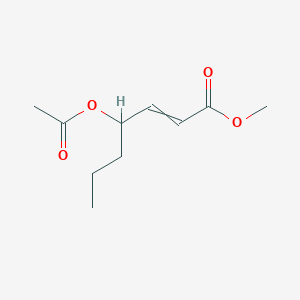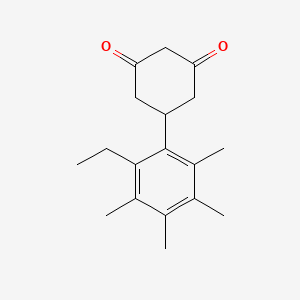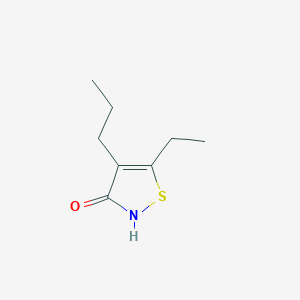
2-(1-Ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole;hydrobromide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
準備方法
The synthesis of 2-(1-Ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole;hydrobromide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The preparation of the compound typically involves the use of boron reagents and palladium catalysts under specific reaction conditions .
化学反応の分析
2-(1-Ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole;hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological properties, including its ability to interact with specific molecular targets. In medicine, it is explored for its potential therapeutic effects, particularly in the development of new drugs. Additionally, the compound has industrial applications, such as in the production of specialty chemicals .
作用機序
The mechanism of action of 2-(1-Ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety allows it to form stable hydrophobic interactions with catalytic pockets of enzymes, influencing their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
2-(1-Ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole;hydrobromide can be compared with other piperidine derivatives, such as 2-(1-Methylpiperidin-4-yl)ethanamine and 1-(4-Fluorobenzyl)piperidin-4-yl methanol . These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of the piperidine and thiazole moieties, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
88654-48-2 |
|---|---|
分子式 |
C16H21BrN2S |
分子量 |
353.3 g/mol |
IUPAC名 |
2-(1-ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C16H20N2S.BrH/c1-2-18-10-8-14(9-11-18)16-17-15(12-19-16)13-6-4-3-5-7-13;/h3-7,12,14H,2,8-11H2,1H3;1H |
InChIキー |
CLUJYCBDWKMFKL-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(CC1)C2=NC(=CS2)C3=CC=CC=C3.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B14377974.png)
![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
![2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B14377984.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14377985.png)


![5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline](/img/structure/B14377997.png)



![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14378015.png)
![2,2-Dimethyl-1-oxo-3,3a,4,5-tetrahydro-2H-1lambda~5~-benzo[g]indole](/img/structure/B14378025.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14378031.png)
